N'-Benzylidene-N-hydroxycarbamohydrazonic acid
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Overview
Description
N’-Benzylidene-N-hydroxycarbamohydrazonic acid is a chemical compound known for its diverse applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. Hydrazones are widely studied due to their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-N-hydroxycarbamohydrazonic acid typically involves the condensation reaction between an aromatic aldehyde and a hydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-N-hydroxycarbamohydrazonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
N’-Benzylidene-N-hydroxycarbamohydrazonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Benzylidene-N-hydroxycarbamohydrazonic acid involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibitory activity.
N’-Benzylidene-2-hydroxymethylbenzohydrazide: Used in similar synthetic applications.
Benzenesulfonamide derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
N’-Benzylidene-N-hydroxycarbamohydrazonic acid is unique due to its specific structural features and the presence of the hydroxycarbamohydrazonic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
21520-81-0 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-hydroxyurea |
InChI |
InChI=1S/C8H9N3O2/c12-8(11-13)10-9-6-7-4-2-1-3-5-7/h1-6,13H,(H2,10,11,12) |
InChI Key |
PRTFXGUCJIZKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)NO |
Origin of Product |
United States |
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